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Citropin 2.1

Peptide chemistry Structure-activity relationship Antimicrobial peptide classification

Citropin 2.1 (sequence GLIGSIGKALGGLLVDVLKPKL) is a 22-residue cationic antimicrobial peptide (AMP) isolated from the granular dorsal gland secretions of the Australian Blue Mountains tree frog Litoria citropa. It belongs to the citropin 2 subfamily, distinguished from the major citropin 1 peptides (citropin 1.1, 1.2, 1.3) by its longer sequence, free C-terminal carboxyl group (versus C-terminal amidation), and narrow-spectrum antibacterial profile [3.0.CO;2-T" target="_blank">2].

Molecular Formula
Molecular Weight
Cat. No. B1577476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitropin 2.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citropin 2.1 for Research Procurement: Structure, Source, and Baseline Classification


Citropin 2.1 (sequence GLIGSIGKALGGLLVDVLKPKL) is a 22-residue cationic antimicrobial peptide (AMP) isolated from the granular dorsal gland secretions of the Australian Blue Mountains tree frog Litoria citropa [1]. It belongs to the citropin 2 subfamily, distinguished from the major citropin 1 peptides (citropin 1.1, 1.2, 1.3) by its longer sequence, free C-terminal carboxyl group (versus C-terminal amidation), and narrow-spectrum antibacterial profile [2]. Of the 19 citropin peptides originally characterized from L. citropa, 15 were classified as wide-spectrum antibacterials; the remaining four—which include citropin 2 family variants—display minimal antibacterial activity [1]. Citropin 2.1 carries a net charge of +2, a molecular weight of 2161.7 Da, and a predicted isoelectric point of 9.7, with 11 hydrophobic residues imparting high overall hydrophobicity [3].

Why Citropin 2.1 Cannot Be Substituted with Citropin 1.1 or Other In-Class AMPs


Although all citropin peptides originate from the same amphibian source and share a common evolutionary lineage, the citropin 2 subfamily is structurally and functionally distinct from the citropin 1 subfamily in ways that preclude interchangeable use in research. The citropin 1 peptides (1.1, 1.2, 1.3) are 16-residue, C-terminally amidated, wide-spectrum antibacterials with documented potency against multiple Gram-positive pathogens including Staphylococcus aureus and Streptococcus pyogenes at MIC values of 1–16 µg/mL [1]. In contrast, the citropin 2 family—including citropin 2.1—possesses a 22-residue sequence with a free C-terminal carboxylic acid and has only a single documented MIC of 50 µg/mL against Leuconostoc lactis, with no reported activity against clinically relevant staphylococci or streptococci [2]. The C-terminal amidation present in citropin 1 peptides is known to be critical for full antibacterial potency through enhanced membrane interaction and resistance to carboxypeptidase degradation; the absence of this modification in citropin 2.1 directly correlates with its markedly reduced antimicrobial efficacy [3]. Consequently, substituting citropin 2.1 for a citropin 1 peptide—or vice versa—in any experiment probing antimicrobial mechanism, structure–activity relationships, or membrane disruption kinetics would yield fundamentally different outcomes and invalidate cross-study comparisons. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for Citropin 2.1 Versus Citropin 1 Family Peptides


Structural Distinction: Citropin 2.1 Has a 22-Residue Sequence with Free C-Terminus Versus 16-Residue Amidated Citropin 1 Peptides

Citropin 2.1 is a 22-amino-acid linear peptide (GLIGSIGKALGGLLVDVLKPKL) with a free C-terminal carboxylic acid (-COOH). This differentiates it fundamentally from the citropin 1 subfamily peptides—citropin 1.1 (GLFDVIKKVASVIGGL-NH₂), citropin 1.2 (GLFDIIKKVASVVGGL-NH₂), and citropin 1.3 (GLFDIIKKVASVIGGL-NH₂)—which are all 16 residues in length and bear a C-terminal amide (-CONH₂) modification [1][2]. The 22-residue length and absence of C-terminal amidation place citropin 2.1 among the four 'additional' dorsal gland peptides that are structurally related to but functionally distinct from the antibacterial citropin 1 peptides [1].

Peptide chemistry Structure-activity relationship Antimicrobial peptide classification

Antibacterial Potency Gap: Citropin 2.1 Exhibits ≥3-Fold Higher MIC Than Citropin 1.1 Against Gram-Positive Targets

Citropin 2.1 demonstrates an MIC of 50 µg/mL against Leuconostoc lactis, the only Gram-positive target organism for which activity has been documented in any public database [1]. In contrast, citropin 1.1 exhibits MIC values ranging from 1 to 16 µg/mL against clinically significant Gram-positive pathogens including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis [2]. This represents a minimum 3.1-fold higher MIC for citropin 2.1 compared to the most sensitive citropin 1.1-susceptible strains, and the activity is restricted to a single low-priority organism rather than a panel of clinically relevant pathogens.

Antimicrobial susceptibility Minimum inhibitory concentration Gram-positive bacteria

Activity Spectrum Classification: Citropin 2.1 Is Categorized as Minimally Active Versus Wide-Spectrum Citropin 1 Peptides

In the foundational 1999 study that characterized all 19 citropin peptides from Litoria citropa, the citropin 1 peptides (1.1, 1.2, 1.3) are explicitly classified as 'wide-spectrum antibacterial peptides,' while the structurally related peptides with C-terminal extensions—which include the citropin 2 family—are described as showing 'minimal antibacterial activity' [1]. Citropin 2.1 is among the citropin 2 peptides characterized in the companion sequencing study [2]. The only antibacterial activity documented for citropin 2.1 in any authoritative database is against a single organism (Leuconostoc lactis) at a relatively high MIC of 50 µg/mL [3], consistent with its classification as a minimally active peptide.

Antimicrobial peptide classification Activity spectrum Amphibian host defence peptides

C-Terminal Amidation as a Critical Activity Determinant: Citropin 2.1 Lacks the Modification Essential for Citropin 1 Family Potency

The SAR study by Doyle et al. (2003) demonstrated that the C-terminal amide of citropin 1.1 is critical for its antibacterial and anticancer activity; synthetic modifications to the C-terminus, including deamidation, resulted in substantial loss of potency [1]. Citropin 2.1 naturally lacks this C-terminal amidation—it possesses a free carboxyl terminus—which aligns with its classification as a minimally active peptide [2]. The citropin 1 family peptides (1.1, 1.2, 1.3) are all naturally C-terminally amidated and display wide-spectrum activity, while the citropin 2 family members, including citropin 2.1 and citropin 2.2, have free C-termini and show minimal or no antibacterial activity [3]. The citropin 1.1.3 variant (GLFDVIKKVASVIGLASP-OH), which similarly possesses a C-terminal extension and free carboxyl terminus, is explicitly noted to have 'minimal antibacterial activity' [2].

Post-translational modification Structure-activity relationship Peptide engineering

Physicochemical Divergence: Citropin 2.1 Has 1.34× Greater Molecular Weight and Distinct Hydrophobicity Profile Relative to Citropin 1.1

Citropin 2.1 has a molecular weight of 2161.7 Da (C₁₀₁H₁₈₁N₂₅O₂₆), a net charge of +2, a Boman index (protein-binding potential) of 25.18 kcal/mol, and a hydrophobicity of 1.018 [1]. In comparison, citropin 1.1 has a molecular weight of approximately 1614 Da (16 residues), a net charge of +2, and a Boman index of approximately 2.5 kcal/mol [1][2]. The 1.34-fold higher molecular weight and substantially higher Boman index of citropin 2.1 indicate markedly different physicochemical behavior—including membrane partitioning, self-assembly propensity, and chromatographic retention—that will affect experimental outcomes in any biophysical or pharmacological assay.

Peptide physicochemical properties Computational AMP analysis Peptide design parameters

Validated Research Application Scenarios for Citropin 2.1 Based on Quantitative Differentiation Evidence


Negative Control in Citropin Structure–Activity Relationship (SAR) Studies Probing C-Terminal Amidation

Citropin 2.1 serves as a naturally occurring, non-amidated negative control for experiments designed to isolate the contribution of C-terminal amidation to citropin antimicrobial activity. The Doyle et al. (2003) SAR study demonstrated that the C-terminal amide of citropin 1.1 is essential for full antibacterial and anticancer potency [1], and the Wegener et al. (1999) classification explicitly links the non-amidated citropin 2 family to minimal antibacterial activity [2]. In a typical SAR experimental design, citropin 1.1 (16 residues, amidated, MIC 1–16 µg/mL) serves as the positive control, while citropin 2.1 (22 residues, free COOH, MIC 50 µg/mL against a non-clinical target) provides the negative comparator for amidation-dependent activity. This application is directly supported by the structural and functional evidence in Section 3, Evidence Items 1 and 4.

Structural Comparator for Biophysical Studies of Citropin–Membrane Interaction Mechanisms

Citropin 2.1's distinct sequence length (22 vs. 16 residues) and higher hydrophobicity (Boman index 25.18 vs. ~2.5 kcal/mol for citropin 1.1 [1]) make it a valuable structural comparator in biophysical investigations of how peptide chain length and hydrophobic moment modulate membrane disruption. The well-studied citropin 1.1 adopts an amphipathic α-helical conformation in membrane-mimetic environments and operates via a carpet-like lytic mechanism [2][3]. Comparative circular dichroism, surface plasmon resonance, or dye-leakage assays using citropin 2.1 versus citropin 1.1 can probe whether the additional six residues alter helix length, membrane penetration depth, or the threshold peptide-to-lipid ratio required for lysis. This application stems directly from the physicochemical differentiation established in Section 3, Evidence Item 5.

Phylogenetic and Evolutionary Studies of Amphibian Host-Defence Peptide Diversification

The citropin 2 family, including citropin 2.1, represents a distinct evolutionary branch within the citropin peptide repertoire of Litoria species. Brinkworth et al. (2004) characterized citropin peptides from the related species Litoria subglandulosa and noted that citropin 2.2 inhibits neuronal nitric oxide synthase (nNOS) at micromolar concentrations, suggesting that the citropin 2 family may have evolved alternative, non-antibacterial biological functions [1]. Procuring citropin 2.1 for comparative genomics, transcriptomics, or peptidomics studies enables researchers to investigate the evolutionary divergence between the antibacterial citropin 1 lineage and the potentially neuromodulatory citropin 2 lineage. This scenario is supported by the activity spectrum evidence in Section 3, Evidence Item 3.

Reference Standard for Analytical Method Development and Peptide Library Calibration

With its well-defined sequence (22 residues, free N- and C-termini), moderate hydrophobicity, and documented molecular weight of 2161.7 Da, citropin 2.1 can function as a reference standard for calibrating HPLC gradients, mass spectrometry workflows, and peptide quantification assays in laboratories working with amphibian AMP libraries [1]. Its distinct retention time and mass relative to the more commonly used citropin 1.1 (MW ~1614 Da) provide a useful orthogonal calibration point, particularly for reversed-phase chromatography method development targeting mid-sized cationic peptides. The US Patent US8389679B2 lists citropin 2.1 among reference antimicrobial peptides, indicating its recognized utility as a comparator compound in antimicrobial screening platforms [2].

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